molecular formula C18H20N2O2 B2971398 2-methyl-N,N'-bis(4-methylphenyl)propanediamide CAS No. 60519-54-2

2-methyl-N,N'-bis(4-methylphenyl)propanediamide

Cat. No.: B2971398
CAS No.: 60519-54-2
M. Wt: 296.37
InChI Key: KEJQFDOCJMGSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N,N’-bis(4-methylphenyl)propanediamide is an organic compound with the molecular formula C17H18N2O2. It is also known by its IUPAC name, N1,N~3~-bis(4-methylphenyl)malonamide . This compound is characterized by the presence of two amide groups attached to a central propane backbone, with each amide group further substituted with a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide typically involves the reaction of malonic acid derivatives with 4-methylaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N,N’-bis(4-methylphenyl)propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Scientific Research Applications

2-methyl-N,N’-bis(4-methylphenyl)propanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methylphenyl)propanediamide
  • N,N’-bis(3-methylphenyl)propanediamide
  • N,N’-bis(4-ethylphenyl)propanediamide

Uniqueness

2-methyl-N,N’-bis(4-methylphenyl)propanediamide is unique due to the presence of the 2-methyl group on the propane backbone, which can influence its chemical reactivity and interaction with molecular targets. This structural feature may confer distinct pharmacological properties and enhance its stability in certain applications .

Properties

IUPAC Name

2-methyl-N,N'-bis(4-methylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-4-8-15(9-5-12)19-17(21)14(3)18(22)20-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJQFDOCJMGSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329763
Record name 2-methyl-N,N'-bis(4-methylphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60519-54-2
Record name 2-methyl-N,N'-bis(4-methylphenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.